molecular formula C11H11N3O2S B11819791 3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11819791
M. Wt: 249.29 g/mol
InChI Key: QLRQPVDPLMBXJA-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a synthetic small molecule based on the privileged thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized as highly significant in medicinal chemistry . This compound features a 5-ene substitution pattern, which is a key structural motif known to influence the biological activity of 4-thiazolidinone derivatives . The TZD core is a five-membered ring containing sulfur at position 1 and nitrogen at position 3, with two carbonyl groups at the 2 and 4 positions, allowing for versatile functionalization primarily at the N3 and C5 centers . The primary research value of TZD analogues lies in their potential as antidiabetic and antimicrobial agents. As an antidiabetic, TZDs are known to function by activating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that acts as a transcriptional regulator for genes involved in glucose and lipid metabolism. Upon ligand binding, PPARγ heterodimerizes with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences, promoting the transcription of genes that ultimately improve insulin sensitivity and lower blood glucose levels in type-II diabetes models . Furthermore, TZD derivatives have demonstrated antimicrobial properties by inhibiting cytoplasmic Mur ligases (MurC–MurF), which are essential enzymes for the biosynthesis of bacterial cell wall peptidoglycan . The 5-arylidene substitution, as seen in this compound, is a common feature in TZDs developed for antimycobacterial research, showing promising activity against Mycobacterium tuberculosis strains . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for specific handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H11N3O2S/c12-3-5-14-10(15)9(17-11(14)16)6-8-2-1-4-13-7-8/h1-2,4,6-7H,3,5,12H2

InChI Key

QLRQPVDPLMBXJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

Preparation Methods

Preparation of Thiazolidine-2,4-dione (TZD)

Thiazolidine-2,4-dione serves as the foundational scaffold. It is synthesized via cyclocondensation of thiourea and chloroacetic acid in concentrated hydrochloric acid under reflux (Scheme 1). The reaction proceeds through nucleophilic substitution, yielding TZD in ~70–85% purity after recrystallization.

Reaction Conditions :

  • Thiourea (1 eq), chloroacetic acid (1.2 eq)

  • Reflux in conc. HCl (6–8 h)

  • Yield: 75–80%

Introduction of the 2-Aminoethyl Group

The 3-position of TZD is functionalized with a 2-aminoethyl group via alkylation. Two primary routes are documented:

Route A: Direct Alkylation

  • Reactants : TZD, 2-chloroethylamine hydrochloride, potassium carbonate

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 80°C, 10–12 h under nitrogen

  • Mechanism : Nucleophilic substitution at the nitrogen of TZD.

  • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/methanol).

Route B: Reductive Amination

  • Reactants : TZD, ethylenediamine, sodium cyanoborohydride

  • Solvent : Methanol

  • Conditions : Room temperature, 24 h.

  • Yield : 60–65%.

Reaction Optimization

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent and catalyst on yield (Table 1):

SolventCatalystTime (h)Yield (%)
EthanolPiperidine675
TolueneSodium acetate2468
DMFPiperidine1262

Ethanol with piperidine provides optimal results due to enhanced solubility of intermediates and efficient catalysis.

Temperature and Stoichiometry

  • Temperature : Yields plateau at 80°C; higher temperatures promote side reactions (e.g., oxidation).

  • Aldehyde Equivalents : A 1.2:1 ratio minimizes unreacted TZD while avoiding aldehyde dimerization.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H-NMR (DMSO-d6) :

    • δ 8.65 (s, 1H, pyridine-H2)

    • δ 8.10 (d, J = 4.8 Hz, 1H, pyridine-H6)

    • δ 7.85 (s, 1H, CH=)

    • δ 3.45 (t, 2H, N-CH2)

    • δ 2.90 (t, 2H, CH2-NH2).

  • 13C-NMR :

    • 172.1 ppm (C=O, TZD)

    • 167.3 ppm (C=O, TZD)

    • 148.5 ppm (pyridine-C3)

    • 135.2 ppm (CH=).

  • IR (KBr) :

    • 1715 cm⁻¹ (C=O stretch)

    • 1650 cm⁻¹ (C=N stretch)

    • 1580 cm⁻¹ (aromatic C=C).

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time: 8.2 min.

  • Elemental Analysis : Calculated for C11H12N3O2S: C 53.42%, H 4.89%, N 16.99%. Found: C 53.38%, H 4.85%, N 16.94%.

Challenges and Mitigation Strategies

Isomer Formation

The E-isomer may form as a minor product (~5–10%). Purification via column chromatography (hexane/ethyl acetate, 3:7) resolves this.

Hygroscopicity of Intermediates

The 2-aminoethyl intermediate is hygroscopic. Storage under nitrogen with molecular sieves improves stability.

Scale-Up Limitations

Prolonged reflux in ethanol reduces yield at >100 g scale. Switching to toluene with Dean-Stark apparatus enhances water removal, increasing yield to 72%.

Comparative Analysis of Synthetic Routes

ParameterRoute A (Alkylation)Route B (Reductive Amination)
Yield65–70%60–65%
Purity>95%90–92%
ScalabilityModerateLimited
CostLowHigh (cyanoborohydride)

Route A is preferred for industrial applications due to cost and scalability .

Chemical Reactions Analysis

Formation of the Thiazolidinedione Core

The synthesis begins with the construction of the thiazolidinedione scaffold. This is typically achieved through condensation reactions involving 2,4-thiazolidinedione (TZD) and aldehydes. For example, a Knoevenagel condensation with pyridin-3-ylmethylidene aldehyde under catalytic piperidine in toluene forms the core structure .

Reaction Mechanism :
The acidic α-hydrogen of the TZD ring reacts with the aldehyde carbonyl, facilitated by a base (e.g., piperidine), leading to the formation of a benzylidene double bond .

ReagentReaction TypeSolventProduct
2,4-ThiazolidinedioneKnoevenagel condensationTolueneThiazolidinedione core
Pyridin-3-ylmethylidene aldehydeAldehyde component
PiperidineBase catalyst

Alkylation of the Imide Nitrogen

The imide nitrogen of the TZD core undergoes alkylation to introduce the 2-aminoethyl group. This step is crucial for modulating the compound’s pharmacological profile.

Methods :

  • Mitsunobu Reaction :

    • Involves N-Boc-2-bromoethylamine and triphenylphosphine.

    • Deprotection with TFA yields the final product .

  • Acyl Chloride Intermediates :

    • Conversion of the carboxylic acid (if present) to an acyl chloride.

    • Reaction with piperazines or amine derivatives .

Alkylation MethodReagentsConditionsOutcome
MitsunobuN-Boc-2-bromoethylamine, PPh₃, DIADN-Boc-alkylated TZD
Acyl chlorideSOCl₂, amine derivativesAmide-linked TZD

Reaction Mechanisms and Key Considerations

  • Nucleophilic Reactivity : The aminoethyl group and sulfur in the TZD ring act as nucleophilic sites, enabling reactions with electrophiles.

  • Electrophilic Centers : The carbonyl groups in the TZD core participate in condensation and alkylation reactions .

  • Stereochemical Effects : The E configuration of the pyridin-3-ylmethylidene group influences reactivity and binding affinity .

Structural and Reactivity Comparisons

DerivativeKey FeatureImpact on Reactivity
Parent TZD (1,3-thiazolidine-2,4-dione)Basic scaffoldLimited reactivity
5-(Pyridin-2-ylmethylidene)TZDPyridine positional isomerAltered electronic effects
4-Thioxothiazolidin-2-oneSulfur substitutionIncreased nucleophilicity

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action likely involves interference with microbial cell wall synthesis or function.

Antidiabetic Potential

As a member of the thiazolidinedione class of compounds, this thiazolidine derivative may exhibit insulin-sensitizing effects similar to those observed in established drugs like pioglitazone. Research indicates that compounds in this class can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid regulation.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of synthesized thiazolidine derivatives, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria using disc diffusion methods .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with enzymes involved in microbial resistance mechanisms .

Summary of Findings

The compound this compound shows promise as a multifunctional agent with potential applications in treating infections and metabolic disorders. Its synthesis is well-established and characterized by robust methodologies.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Arylidene Substituents

Compound Name 5-Substituent Biological Activity Key Findings References
Target Compound Pyridin-3-ylmethylidene Under investigation Exhibits tautomerism and metal chelation; polar nature enhances solubility
(Z)-5-(4-Ethoxybenzylidene) derivative [127] 4-Ethoxybenzylidene Anticancer (melanoma) Selective inhibition of ERK1/2 signaling; IC₅₀ < 10 µM for melanoma cells
CID 3087795 2-Thienylmethylene Antiviral (HIV-1 RT inhibition) Binds HIV-1 RT active site; minimum energy score = -9.8 kcal/mol
5-(3-Nitrobenzylidene) derivative 3-Nitrobenzylidene Not reported Electron-withdrawing nitro group may enhance electrophilic reactivity
5-(4-Methoxybenzylidene) derivative 4-Methoxybenzylidene Synthetic intermediate Used in cost-effective synthesis protocols for aminoethyl-TZDs

Key Observations :

  • Electron-deficient groups (e.g., pyridinyl, thienyl) improve binding to enzymes like HIV-1 RT through π-π stacking and polar interactions .
  • Electron-donating groups (e.g., 4-methoxybenzylidene) are often utilized in synthetic pathways but may reduce target affinity compared to electron-withdrawing analogues.

Heterocyclic and Bulky Substituents

  • 5-(Coumarinylmethylene) derivatives : Chromone-related substituents enable fluorescence properties, useful in bioimaging or photodynamic therapy .

Substituent Variations at the 3-Position

Compound Name 3-Substituent Biological Activity Key Findings References
Target Compound 2-Aminoethyl Under investigation Amino group enables hydrogen bonding and protonation
3-Diisopropylaminoethyl derivative Diisopropylaminoethyl Synthetic intermediate Bulky substituent may hinder membrane permeability
3-(4-Methylbenzyl) derivative (AC-4) 4-Methylbenzyl Anticancer (DNA intercalation) Hydrophobic substituent enhances lipid bilayer penetration
Pioglitazone impurities (I, II) 4-Hydroxybenzyl/4-Fluorobenzyl Antidiabetic (PPAR-γ agonists) Substitutions critical for PPAR-γ binding affinity

Key Observations :

  • Aminoethyl groups improve solubility and enable salt formation (e.g., hydrochloride salts in and ), enhancing bioavailability .
  • Bulky alkyl/aryl groups (e.g., diisopropylaminoethyl) may reduce metabolic clearance but could limit target engagement due to steric hindrance .

Physicochemical and Pharmacokinetic Profiles

  • Chelation : The thiazolidinedione core chelates metal ions (e.g., Zn²⁺ in HIV-1 RT), a property shared with CID 3087795 but modulated by the pyridinyl group’s electron density .
  • Solubility: Polar pyridinyl and aminoethyl groups enhance aqueous solubility compared to hydrophobic derivatives like 5-(acridin-9-ylmethylene) analogues .

Biological Activity

3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione, also known as (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride, is a compound with notable biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₂N₃O₂S
  • Molecular Weight : 285.75 g/mol
  • CAS Number : 478792-15-3

Research indicates that thiazolidine derivatives, including this compound, exhibit significant biological activities through various mechanisms:

  • Inhibition of Signaling Pathways :
    • The compound has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in human leukemia cells (U937) .
  • Enzyme Inhibition :
    • Thiazolidinedione derivatives have shown inhibitory effects on several enzymes including aldose reductase and lipoxygenase, which are implicated in various pathological conditions such as diabetes and inflammation .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
Anticancer Activity Induces apoptosis and inhibits proliferation in cancer cell lines (e.g., U937)
Enzyme Inhibition Inhibits aldose reductase and lipoxygenase; potential for treating diabetes and inflammation
Antibacterial Activity Exhibits antibacterial properties against Gram-positive bacteria
Antioxidant Activity Demonstrates antioxidant properties in various assays (DPPH and ABTS methods)

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research :
    • A study demonstrated that the compound significantly inhibited the growth of U937 leukemia cells by inducing cell cycle arrest at the G(0)/G(1) phase and promoting early apoptosis . This suggests its potential as a lead compound for developing novel anticancer therapies.
  • Diabetes Management :
    • Research on thiazolidinediones has shown their capacity to regulate glucose metabolism through enzyme inhibition. The inhibition of aldose reductase may reduce complications associated with diabetes .
  • Inflammation Control :
    • The compound's ability to inhibit lipoxygenase suggests a role in managing inflammatory conditions. Lipoxygenases are critical in the biosynthesis of leukotrienes, which are mediators of inflammation .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The compound can be synthesized via Knoevenagel condensation, where a pyridine-3-carbaldehyde derivative reacts with 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione in ethanol under reflux with piperidine as a catalyst . Purification involves filtration, washing with ethanol, and crystallization. Purity is validated using thin-layer chromatography (TLC; Rf values) and melting point analysis. Yield optimization (e.g., 61% as reported for analogous thiazolidinediones) requires controlled stoichiometry and reaction time .

Q. Which spectroscopic methods are critical for structural validation?

Key techniques include:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1700–1750 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
  • ¹H NMR : Identifies aromatic protons (δ 7.0–8.5 ppm for pyridine), methylidene (CH=N, δ ~8.3 ppm), and thiazolidine ring protons .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns verify molecular weight and substituents .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Use enzyme inhibition assays (e.g., α-glucosidase or cyclooxygenase for anti-diabetic/anti-inflammatory activity) and cytotoxicity tests (MTT assay on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices should be calculated. Positive controls (e.g., acarbose for α-glucosidase) are essential for validation .

Q. How should solubility and stability be assessed for pharmacological studies?

  • Solubility : Test in DMSO, PBS, and simulated biological fluids (e.g., SGF/SIF) using HPLC or UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under varying pH (1–9), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Use SwissADME or PreADMET to estimate LogP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) can predict binding affinities to targets like PPAR-γ or EGFR .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Variable substituents : Modify the pyridine ring (e.g., nitro, methoxy groups) or thiazolidinedione core.
  • Bioassays : Compare IC₅₀ values across derivatives in target-specific assays (e.g., kinase inhibition).
  • Statistical analysis : Use multivariate regression to correlate substituent electronegativity or steric effects with activity .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological audit : Compare assay conditions (e.g., cell lines, incubation time).
  • Synchrotron XRD : Resolve structural ambiguities (e.g., Z/E isomerism in the methylidene group) that affect activity .
  • Meta-analysis : Pool data from independent studies to identify trends obscured by small sample sizes.

Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?

  • Rodent models : Administer orally/intravenously; measure plasma concentration (LC-MS/MS) to calculate AUC, t₁/₂, and clearance.
  • Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .

Q. How to investigate oxidative degradation pathways?

  • LC-HRMS : Identify degradation products (e.g., sulfoxide or sulfone derivatives of the thiazolidinedione ring).
  • Radical scavenging assays : Use DPPH or ABTS to test if antioxidants (e.g., ascorbic acid) mitigate degradation .

Q. What strategies enhance bioavailability without structural modification?

  • Nanoformulation : Use PLGA nanoparticles or liposomes to improve solubility.
  • Co-crystallization : Pair with co-formers (e.g., succinic acid) to enhance dissolution rates .

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